1,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Overview
Description
1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by a bicyclic structure consisting of a six-membered cyclohexane ring fused to a five-membered pyrrole ring. The presence of two methyl groups at positions 1 and 3, along with a ketone group at position 4, contributes to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Scientific Research Applications
1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that similar compounds, such as tetrahydroindole derivatives, have been used in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents, often under microwave irradiation, can lead to the functionalization of the indole ring system .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, control of reaction temperature, and the use of catalysts to enhance reaction rates. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Comparison with Similar Compounds
1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-indol-4-one: Lacks the methyl groups at positions 1 and 3, which may affect its binding affinity and biological activity.
1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one: Contains only one methyl group, which may result in different chemical properties and reactivity.
3-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one: Similar to the previous compound but with the methyl group at position 3.
The presence of two methyl groups in this compound makes it unique, potentially enhancing its solubility, stability, and binding properties compared to its analogs .
Properties
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYEXNYVFNDIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=O)CCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497218 | |
Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14006-84-9 | |
Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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